molecular formula C17H24N2O3 B2856619 N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361689-19-0

N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2856619
CAS RN: 2361689-19-0
M. Wt: 304.39
InChI Key: TUJNQIKXWBTIHR-UHFFFAOYSA-N
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Description

N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a piperidine derivative that has been found to exhibit promising biological activity, making it a subject of interest for researchers in the pharmaceutical industry.

Mechanism of Action

The exact mechanism of action of N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is not yet fully understood. However, it is believed that the compound exerts its biological activity by modulating the activity of certain enzymes and receptors in the body, leading to the suppression of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects in animal models. The compound has been found to reduce the levels of pro-inflammatory cytokines and chemokines, while also decreasing the activity of certain enzymes involved in the inflammatory response. Additionally, the compound has been shown to reduce pain in animal models, making it a potential candidate for the treatment of pain-related disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments include its potent biological activity and relatively simple synthesis method. However, the compound has certain limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide. These include:
1. Further investigation of the compound's mechanism of action to better understand its biological activity.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Evaluation of the compound's potential as a treatment for pain and inflammation-related disorders in clinical trials.
4. Investigation of the compound's potential as a treatment for other diseases, such as cancer and neurodegenerative disorders.
5. Development of derivatives of the compound with improved solubility and reduced toxicity.
In conclusion, this compound is a promising compound that exhibits potential biological activity, making it a subject of interest for researchers in the pharmaceutical industry. Further research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves a multi-step process that starts with the reaction of 3-methylfuran-2-carbaldehyde with ethyl acetoacetate to form a β-ketoester intermediate. The intermediate is then subjected to a Claisen condensation reaction with ethyl 4-bromobutyrate, followed by reduction with sodium borohydride to yield the corresponding alcohol. The alcohol is then treated with an isocyanate derivative to form the final product.

Scientific Research Applications

N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been found to exhibit potential biological activity, making it a subject of interest for researchers in the field of medicine. The compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-4-16(20)19-9-6-14(7-10-19)17(21)18(5-2)12-15-13(3)8-11-22-15/h4,8,11,14H,1,5-7,9-10,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJNQIKXWBTIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CO1)C)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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